Guanosine-2'-monophosphate

Description

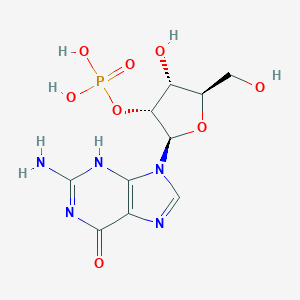

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIFIAZWCCBCGE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2 | |

| Record name | 2′-GMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Guanylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-2'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Reactive Red 31 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 165 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Direct Blue 244 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Blue 108 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 31 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 49 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 55 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Solvent Blue 70 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Reactive Red 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanosine 2'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology and Regulation of Guanosine 2 Monophosphate Metabolism

Guanosine (B1672433) Monophosphate Reductase (GMPR) Activity and Regulation

Guanosine 5'-monophosphate reductase (GMPR) is a crucial enzyme that plays a significant role in the purine (B94841) salvage pathway. ebi.ac.uk It is responsible for maintaining the intracellular equilibrium between adenine (B156593) and guanine (B1146940) nucleotides. sinobiological.comwikipedia.org GMPR catalyzes the irreversible, NADPH-dependent reductive deamination of GMP to inosine (B1671953) monophosphate (IMP). sinobiological.comgenecards.org This reaction is not only a key catabolic route for GMP but also the sole recognized pathway for converting guanosine nucleotides into adenosine (B11128) nucleotides, albeit indirectly through the IMP intermediate. wikipedia.org

The primary function of GMPR is the conversion of GMP to IMP. nih.gov This enzymatic reaction involves two main steps: a deamination step where ammonia (B1221849) is released from guanosine, forming a covalent enzyme-XMP intermediate, followed by a hydride transfer from NADPH to reduce the intermediate and release IMP. wikipedia.org This process effectively channels excess guanine nucleotides toward the synthesis of adenine nucleotides, thereby ensuring a balanced cellular pool of purines. sinobiological.comwikipedia.org

Table 1: Overview of the GMPR-Catalyzed Reaction

| Substrates | Enzyme | Products | Cofactor |

| Guanosine Monophosphate (GMP) | Guanosine Monophosphate Reductase (GMPR) | Inosine Monophosphate (IMP), Ammonia (NH3) | NADPH |

The activity of GMPR is subject to regulation through post-translational modifications, a key mechanism for rapidly altering enzyme function in response to cellular signals. One of the most significant of these modifications is phosphorylation. Research has identified the ephrin receptor tyrosine kinase EPHA4 as a crucial kinase that phosphorylates GMPR. nih.govnih.gov

Specifically, phosphorylation of GMPR at the tyrosine residue 267 (Tyr267) has been shown to be critical for its enzymatic activity. nih.govnih.gov This phosphorylation event enhances GMPR's ability to convert GMP to IMP, leading to a decrease in the intracellular GTP pool. nih.gov This regulatory mechanism has been implicated in cancer biology, particularly in melanoma, where the phosphorylation of GMPR by EPHA4 can switch the receptor's function from pro-oncogenic to anti-oncogenic by suppressing the activity of GTP-dependent proteins like RAC1. nih.govnih.gov The enzymatic activity of a GMPR mutant where Tyr267 was replaced with phenylalanine (GMPRY267F) was found to be approximately six times lower than that of the wild-type GMPR. nih.gov

GMPR activity is finely tuned by the intracellular concentrations of various nucleotides through allosteric regulation. This allows the cell to modulate the flow of purines through the salvage pathway based on its current metabolic needs. Guanosine triphosphate (GTP) acts as an allosteric activator of GMPR. wikipedia.org Conversely, adenosine triphosphate (ATP) can act as an inhibitor. researchgate.net This antagonistic regulation by GTP and ATP allows GMPR to act as a sensor of the cellular purine nucleotide balance. ebi.ac.ukresearchgate.net When GTP levels are high, GMPR is activated to convert the excess GMP to IMP, which can then be used for adenine nucleotide synthesis. When ATP levels are high relative to GTP, GMPR activity is dampened.

The allosteric regulation of GMPR by nucleotides is mediated by specific regulatory domains known as Cystathionine-β-synthase (CBS) domains. researchgate.netnih.govresearchgate.net These domains are evolutionarily conserved motifs that are known to bind adenosyl ligands and are often found in proteins that need to sense the cell's energy status. mcgill.caphysiology.org In some forms of GMPR, such as that found in Mycobacterium smegmatis and Trypanosoma brucei, these CBS domains are the binding sites for the allosteric regulators ATP and GTP. researchgate.netresearchgate.netnih.gov

Structural studies have revealed that the binding of ATP and GTP to the CBS domains induces conformational changes in the GMPR enzyme, which in turn affects its catalytic activity. For instance, in Mycobacterium smegmatis GMPR, ATP binding stabilizes a compressed, inhibited state of the enzyme that restricts NADPH from accessing the active site. researchgate.net In contrast, GTP binding counteracts the effect of ATP, promoting an active conformation. researchgate.net In Trypanosoma brucei GMPR, the binding of guanine nucleotides to the CBS domain leads to a conformational transition in its oligomeric state, which is linked to its activation, while ATP binding leads to its dissociation and inhibition. nih.gov

Table 2: Allosteric Regulation of GMPR

| Regulator | Binding Site | Effect on GMPR Activity |

| Guanosine Triphosphate (GTP) | CBS Domain | Activation |

| Adenosine Triphosphate (ATP) | CBS Domain | Inhibition |

Guanosine Monophosphate Synthetase (GMPS) and its Regulatory Mechanisms

Guanosine monophosphate synthetase (GMPS) is another pivotal enzyme in purine metabolism, but it functions in the de novo synthesis pathway of GMP. wikipedia.orgnih.gov It is responsible for the final step in the biosynthesis of GMP from IMP-derived precursors. genecards.org

GMPS catalyzes the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP. wikipedia.orgnih.gov This reaction is a two-step process that occurs within two distinct catalytic domains of the enzyme: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain. researchgate.netresearchgate.net

This enzymatic step is critical for providing the necessary guanine nucleotides for DNA and RNA synthesis, and its activity is often upregulated in rapidly proliferating cells, including various types of cancer cells. researchgate.netspandidos-publications.com

Genetic and Transcriptional Regulation of GMPS

Guanosine Monophosphate Synthetase (GMPS) is a crucial enzyme that catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP). This process involves the amination of xanthosine 5'-monophosphate (XMP) to form GMP. The regulation of GMPS is complex, involving various genetic and transcriptional control mechanisms to ensure a balanced supply of guanine nucleotides for essential cellular processes such as DNA replication, transcription, and translation.

In yeast, the transcription of genes in the GMP synthesis pathway is subject to specific regulation. For instance, the expression of IMD genes, which encode for IMP dehydrogenase (the enzyme preceding GMPS in the pathway), is repressed by the presence of extracellular guanine. This repression is mediated by GDP or a derivative, indicating a feedback inhibition mechanism where the end-product of the pathway regulates its own synthesis at the transcriptional level. A specific negative cis-element in the promoter region of the IMD2 gene has been identified as the guanine response element, which is crucial for this regulation.

In more complex organisms, the regulation of GMPS extends beyond simple feedback loops and involves interactions with other proteins that modulate its function and localization. In Drosophila, GMPS has been shown to interact with the ubiquitin-specific protease 7 (USP7). This complex can deubiquitylate histone H2B, implicating GMPS in the broader context of gene regulation. The GMPS-USP7 complex has been observed to bind to gene loci regulated by the steroid hormone ecdysone, where it is proposed to act as a co-repressor for developmental genes. Furthermore, this complex is also involved in promoting Hedgehog pathway activity.

Under cellular stress conditions, such as xenotoxic stress or nucleotide deprivation, GMPS can translocate to the nucleus. In the nucleus, it plays a role in the stabilization of the tumor suppressor protein p53. The cytoplasmic sequestration of GMPS is dependent on its ubiquitylation by the E3 ubiquitin ligase TRIM21.

Studies in various organisms have highlighted the importance of GMPS expression levels in both normal and pathological states. For example, GMPS expression is generally higher in proliferating and transformed cells compared to their non-transformed counterparts. In cervical cancer, upregulation of GMPS has been shown to mediate cancer progression by inhibiting apoptosis through the Stat3/P53 pathway. Similarly, in tobacco plants (Nicotiana tabacum), the NtGMP synthase gene is highly expressed in leaves, with moderate expression in roots, flowers, and stems, suggesting a vital role in plant development and physiology.

The regulation of GMPS is multifaceted, involving feedback inhibition by its end products, interaction with regulatory proteins that affect its function and localization, and transcriptional control that responds to cellular signaling pathways and developmental cues.

| Regulatory Factor | Organism/System | Effect on GMPS/GMP Synthesis | Mechanism |

| Guanine/GDP | Yeast | Repression of IMD gene transcription | Feedback inhibition via a negative cis-element in the gene promoter. |

| USP7 | Drosophila | Co-repressor of ecdysone-regulated genes, promotes Hedgehog signaling | Forms a complex with GMPS, leading to histone H2B deubiquitylation. |

| p53 | Human cells | Stabilization of p53 | Nuclear translocation of GMPS under stress conditions. |

| TRIM21 | Human cells | Cytoplasmic sequestration of GMPS | Ubiquitylation of GMPS. |

| Stat3/P53 Pathway | Human cervical cancer cells | Upregulation of GMPS, inhibition of apoptosis | GMPS upregulation mediates cancer progression. |

Phosphodiesterases Involved in Guanosine Monophosphate Derivatives Hydrolysis

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing the 3',5'-cyclic phosphate (B84403) bond of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), converting them to their respective 5'-monophosphates (5'-AMP and 5'-GMP). The regulation of intracellular cGMP levels is crucial for a multitude of physiological processes, and PDEs are the primary enzymes responsible for the degradation of this important guanosine monophosphate derivative.

The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), which are categorized based on their amino acid sequence, substrate specificity, and regulatory properties. Some PDEs are specific for cAMP (PDE4, PDE7, and PDE8), while others are specific for cGMP (PDE5, PDE6, and PDE9). A third group can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11).

cGMP-Specific Phosphodiesterases:

PDE5: This is one of the most extensively studied cGMP-specific PDEs. It is highly expressed in the corpus cavernosum, lungs, and vascular smooth muscle. PDE5 contains two allosteric cGMP-binding sites in its regulatory GAF domains (named after cG MP-specific and -stimulated PDEs, Anabaenaa denylyl cyclases, and E. coliF hlA). The binding of cGMP to the GAF A domain allosterically activates the enzyme, leading to increased hydrolysis of cGMP at the catalytic site. This mechanism provides a direct feedback loop where the substrate enhances its own degradation. The activity of PDE5 can also be increased through phosphorylation by cGMP-dependent protein kinase (PKG).

PDE6: This PDE is a key component of the phototransduction cascade in the retina. It is highly specific for cGMP and its activity is crucial for converting the light signal into a neuronal response.

PDE9: Another cGMP-specific PDE, PDE9, exhibits a very high affinity for cGMP. Its activity is not allosterically regulated by cGMP binding to GAF domains in the same way as PDE5.

Dual-Specificity Phosphodiesterases:

Several PDE families can hydrolyze both cAMP and cGMP, allowing for complex cross-talk between these two signaling pathways.

PDE1: These are Ca²⁺/calmodulin-dependent PDEs. An increase in intracellular calcium levels leads to the activation of PDE1, resulting in the hydrolysis of both cAMP and cGMP.

PDE2: The activity of PDE2 is allosterically stimulated by the binding of cGMP to its GAF domains. This leads to an increased hydrolysis of cAMP, representing a mechanism where cGMP signaling can attenuate cAMP levels.

PDE3: In contrast to PDE2, cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3. This means that elevated cGMP levels can protect cAMP from degradation by PDE3, thereby enhancing cAMP-mediated signaling.

PDE10 and PDE11: These families also exhibit dual specificity for both cyclic nucleotides.

The hydrolysis of cGMP by these various PDEs terminates its signaling cascade, which influences processes such as smooth muscle relaxation (vasodilation), platelet aggregation, and neuronal signaling. The specific distribution and regulation of different PDE isoforms in various tissues allow for precise spatial and temporal control over cGMP signaling.

| PDE Family | Substrate Specificity | Regulation by cGMP | Key Characteristics |

| PDE1 | cAMP and cGMP | - | Activated by Ca²⁺/calmodulin. |

| PDE2 | cAMP and cGMP | Allosteric activator | cGMP binding to GAF domains increases cAMP hydrolysis. |

| PDE3 | cAMP and cGMP | Competitive inhibitor | cGMP inhibits cAMP hydrolysis. |

| PDE5 | cGMP-specific | Allosteric activator; substrate | cGMP binding to GAF domains increases its own hydrolysis. |

| PDE6 | cGMP-specific | - | Key enzyme in phototransduction. |

| PDE9 | cGMP-specific | - | High affinity for cGMP. |

| PDE10 | cAMP and cGMP | - | Dual-substrate PDE. |

| PDE11 | cAMP and cGMP | - | Dual-substrate PDE. |

Nucleotidases and Dephosphorylation of Guanosine Monophosphate, including Cytosolic 5'-Nucleotidase 1A

Nucleotidases are a group of hydrolase enzymes that catalyze the dephosphorylation of nucleotides, converting them into nucleosides and inorganic phosphate. This process is a critical step in nucleotide metabolism, contributing to the maintenance of intracellular nucleotide pools and the production of nucleosides for salvage pathways or for signaling purposes. The dephosphorylation of guanosine monophosphate (GMP) to guanosine is carried out by various nucleotidases.

Among these enzymes, the family of 5'-nucleotidases (EC 3.1.3.5) plays a significant role. There are at least seven members of the 5'-nucleotidase family, which dephosphorylate noncyclic nucleoside monophosphates. One of the well-characterized members of this family is cytosolic 5'-nucleotidase 1A (NT5C1A).

Cytosolic 5'-Nucleotidase 1A (NT5C1A):

NT5C1A, also known as cN-1A, is a cytosolic enzyme that catalyzes the hydrolysis of ribonucleotide and deoxyribonucleotide monophosphates to their corresponding nucleosides and inorganic phosphate. While its primary substrate is considered to be adenosine monophosphate (AMP), it is also capable of hydrolyzing other nucleoside monophosphates, including inosine monophosphate (IMP) and deoxycytidine monophosphate (dCMP). Research on a bovine cytosolic IMP/GMP-specific 5'-nucleotidase, which shows high sequence identity to human NT5C1A, confirms its activity on GMP.

The enzymatic reaction catalyzed by NT5C1A is as follows: Ribonucleoside 5'-phosphate + H₂O → Ribonucleoside + Phosphate

NT5C1A requires magnesium ions (Mg²⁺) as a cofactor for its activity and is allosterically activated by ADP. The enzyme plays a crucial role in purine and pyrimidine (B1678525) catabolism. By dephosphorylating nucleoside monophosphates, NT5C1A helps regulate the size of the intracellular nucleotide pools, which is essential for cellular energy balance and nucleic acid synthesis.

Recent studies have also implicated NT5C1A in various pathological conditions. Autoantibodies against NT5C1A have been identified as a biomarker for the autoimmune disease inclusion body myositis (IBM). These autoantibodies are also found in other autoimmune disorders such as Sjögren's syndrome and systemic lupus erythematosus.

The dephosphorylation of GMP by nucleotidases like NT5C1A is an important step in the purine salvage pathway. The resulting guanosine can be further metabolized or re-phosphorylated to GMP, providing an alternative route to the de novo synthesis pathway for maintaining guanine nucleotide levels.

| Enzyme | Substrates | Cofactor | Activator | Cellular Location | Function |

| Cytosolic 5'-Nucleotidase 1A (NT5C1A) | AMP, IMP, dCMP, GMP | Mg²⁺ | ADP | Cytosol | Dephosphorylates nucleoside monophosphates, purine/pyrimidine catabolism. |

Cellular and Molecular Functions of Guanosine 2 Monophosphate

Guanosine-2'-monophosphate as a Constituent of Ribonucleic Acids (RNA)

Guanosine (B1672433) monophosphate (GMP) is a fundamental building block, or monomer, for the synthesis of ribonucleic acid (RNA). wikipedia.orgbiologyonline.com The RNA polymer is formed by nucleotides linked together through phosphodiester bonds. In the canonical structure of RNA, this linkage occurs between the 3'-hydroxyl group of one ribonucleoside and the 5'-phosphate group of the next, creating the sugar-phosphate backbone of the nucleic acid. wikipedia.org Therefore, it is specifically Guanosine-5'-monophosphate that is incorporated into the growing RNA chain during the process of transcription.

While this compound is not a primary constituent of the RNA backbone, the presence of a phosphate (B84403) group at the 2' position of the ribose sugar represents a non-canonical nucleotide structure. Such 2'-phosphorylated nucleotides are not typically incorporated during de novo RNA synthesis. Instead, they can arise as intermediates or products of specific RNA processing or cleavage events, as will be discussed in subsequent sections. The presence of a 5'-phosphate on RNA oligonucleotides is crucial for various biological activities, including the activation of the innate immune response by RIG-I and the proper functioning of RNA interference (RNAi) machinery. glenresearch.com

Role in Protein Synthesis

This compound plays an essential, albeit indirect, role in protein synthesis (translation). Its significance stems from its status as a precursor to Guanosine-5'-triphosphate (GTP). mdpi.com GMP can be phosphorylated to form Guanosine-5'-diphosphate (GDP) and subsequently GTP. GTP is a critical energy source and a key regulatory molecule in the process of translation. mdpi.com

During protein synthesis, GTP is required for several key steps:

Initiation: The formation of the translation initiation complex, which involves the binding of the ribosome to the messenger RNA (mRNA), is a GTP-dependent process.

Elongation: The delivery of aminoacyl-tRNAs to the ribosome, facilitated by elongation factors, is powered by GTP hydrolysis. The translocation of the ribosome along the mRNA transcript also requires energy from GTP.

Termination: The release of the newly synthesized polypeptide chain from the ribosome during the termination phase is another step that utilizes GTP.

Therefore, while this compound does not participate directly in the translational machinery, a consistent cellular supply of its isomer, 5'-GMP, and its subsequent conversion to GTP is indispensable for the synthesis of all proteins. mdpi.com

Involvement in RNA Processing and Cleavage, including 2',3'-Cyclic Phosphate Termini Formation

This compound is intimately involved in RNA processing and degradation pathways, particularly through the formation of a cyclic intermediate. Many endoribonucleases, including the well-studied Ribonuclease T1 (RNase T1) and Ribonuclease A (RNase A), cleave single-stranded RNA through a two-step mechanism that generates a 2',3'-cyclic phosphate terminus. acs.orgnih.govnih.gov

The cleavage mechanism proceeds as follows:

Transesterification: In the first step, the 2'-hydroxyl group of a ribose sugar (often adjacent to a specific nucleotide like guanine (B1146940) for RNase T1) acts as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. nih.govnih.gov This reaction breaks the bond between the phosphorus and the 5'-oxygen of the next nucleotide, leading to the formation of a 2',3'-cyclic phosphodiester intermediate at the 3'-end of the upstream RNA fragment. acs.orgnih.gov

Hydrolysis: In the second step, a water molecule hydrolyzes the cyclic phosphate. This reaction opens the cyclic intermediate, typically resulting in a 3'-phosphate terminus, although 2'-phosphate products can also be formed. nih.govosti.gov

The formation of RNA with 2',3'-cyclic phosphate ends is not merely a transient state but a significant feature of RNA metabolism. nih.gov These cyclic termini can also be generated de novo from RNA molecules with a 3'-terminal phosphate by the enzyme RNA 3'-phosphate cyclase (RtcA) in an ATP-dependent reaction. nih.govnih.govwikipedia.org This indicates that 2',3'-cyclic phosphates are actively maintained in the cell and are involved in processes like tRNA splicing and RNA repair. nih.gov

Molecular Interactions of this compound with Proteins

This compound (2'-GMP) is a well-characterized and potent inhibitor of Ribonuclease T1 (RNase T1), a fungal endonuclease that specifically cleaves RNA after guanine residues. acs.org The inhibitory power of guanosine monophosphate isomers has been shown to decrease in the order of 2'-GMP > 3'-GMP > 5'-GMP.

The strong inhibition by 2'-GMP is due to its specific interactions within the active site of RNase T1. X-ray crystallography and energy minimization studies have provided detailed insights into this binding. The guanine base of 2'-GMP fits into a specific recognition site, while the phosphate group and the ribose sugar make crucial contacts with key amino acid residues. An extensive hydrogen-bonding network is formed between the inhibitor and the enzyme. The binding of 2'-GMP to the active site physically blocks the entry of substrate RNA, thereby preventing the cleavage reaction.

| Inhibitor | Relative Inhibitory Power | Key Interaction Features |

|---|---|---|

| This compound (2'-GMP) | Highest | Binds in a C2'-endo puckered conformation; extensive hydrogen bonding with active site residues. |

| Guanosine-3'-monophosphate (3'-GMP) | Intermediate | Can bind in either C2'-endo or C3'-endo conformations; base and phosphate bind in nearly identical sites to 2'-GMP. |

| Guanosine-5'-monophosphate (5'-GMP) | Lowest | Can bind in either C2'-endo or C3'-endo conformations; less optimal positioning within the active site compared to 2'-GMP. |

Beyond its interaction with RNase T1, this compound and its cyclic form are substrates for other important enzymes involved in nucleotide and RNA metabolism.

2',3'-Cyclic-Nucleotide 2'-Phosphodiesterase: This class of enzymes (EC 3.1.4.16) specifically catalyzes the hydrolysis of the 2',3'-cyclic phosphate bond. wikipedia.org The enzyme converts nucleoside 2',3'-cyclic phosphates, including Guanosine-2',3'-cyclic monophosphate, into the corresponding nucleoside 3'-phosphate. wikipedia.org These enzymes are crucial for resolving the cyclic intermediates formed during RNA cleavage and are involved in purine (B94841) and pyrimidine (B1678525) metabolism. wikipedia.org Some of these enzymes, like the one from Clostridium thermocellum, are part of RNA repair pathways and show a preference for 2',3'-cyclic substrates over 3',5'-cyclic ones. nih.gov

RNA 3'-Phosphate Cyclase (RtcA): This enzyme (EC 6.5.1.4) catalyzes the reverse reaction, converting a 3'-terminal phosphate on an RNA strand into a 2',3'-cyclic phosphodiester. wikipedia.orgnih.gov The reaction is ATP-dependent and proceeds through a covalent enzyme-AMP intermediate. nih.govnih.gov RtcA is a ubiquitous enzyme found across bacteria, archaea, and eukaryotes, highlighting the biological importance of generating RNA termini with 2',3'-cyclic phosphates for processes such as tRNA splicing. nih.govnih.gov

Supramolecular Assemblies Involving Guanosine Monophosphate

Guanosine and its monophosphate derivatives possess a remarkable ability to self-assemble into highly ordered supramolecular structures. acs.org This process is driven by specific non-covalent interactions, primarily Hoogsteen hydrogen bonding between the guanine bases. acs.orggatech.edu

G-Quartets and G-Quadruplexes: The fundamental building block of these assemblies is the G-quartet (also known as a G-tetrad), a planar structure formed by four guanine bases arranged in a square, held together by eight hydrogen bonds. gatech.eduwikipedia.org These G-quartets can then stack on top of one another to form a four-stranded helical structure called a G-quadruplex. nih.gov The formation and stability of G-quadruplexes are highly dependent on the presence of a central cation, typically potassium (K⁺) or sodium (Na⁺), which sits (B43327) in the channel between the stacked quartets and neutralizes the electrostatic repulsion of the oxygen atoms. wikipedia.orgnih.gov Such structures are found in important regions of DNA, such as telomeres and gene promoter regions. wikipedia.org

Ribbons and Hydrogels: Under different environmental conditions, such as temperature, pH, and concentration, GMP can form other types of assemblies. nih.govnih.gov At lower temperatures, GMP molecules tend to form ribbon-type supramolecular structures, which are stabilized by double hydrogen bonds between the guanosine molecules. nih.govbeilstein-journals.org At slightly acidic pH (e.g., pH 5), Guanosine-5'-monophosphate can form a continuous helical structure that results in the formation of a hydrogel. acs.orgnih.gov

| Assembly Type | Key Conditions | Stabilizing Forces |

|---|---|---|

| Single Molecular Orientation | High Temperature (e.g., 80-100 °C) nih.govbeilstein-journals.org | Intercalation into host structures (e.g., layered double hydroxides) nih.gov |

| Ribbon-type Assembly | Low Temperature (e.g., 20-60 °C) nih.govbeilstein-journals.org | Double hydrogen bonds between GMP molecules nih.gov |

| G-Quadruplex | Presence of cations (K⁺, Na⁺) wikipedia.orgnih.gov | Hoogsteen hydrogen bonding (G-quartets), cation coordination, π-π stacking gatech.edunih.gov |

| Helical Hydrogel | Acidic pH (e.g., pH 5) acs.orgnih.gov | Hydrogen bonding between phosphate groups and between phosphate and guanine nih.gov |

Noncovalent Interactions in Guanosine Monophosphate Self-Assembly

The spontaneous organization of guanosine monophosphate molecules into stable, higher-order structures is a process driven by a combination of specific and cooperative noncovalent interactions. These forces, though individually weak, collectively dictate the formation and stability of the resulting assemblies. The primary interactions include hydrogen bonding and π-π stacking, with hydration effects also playing a crucial thermodynamic role.

Hydrogen Bonding: The guanine base of GMP is rich in hydrogen bond donor and acceptor sites, allowing for the formation of highly stable, planar arrays. The most significant of these is the G-quartet (or G-tetrad), where four guanine molecules are linked by a cyclic network of Hoogsteen-type hydrogen bonds. nih.gov This arrangement creates a stable, planar macrocycle. Alternatively, GMP molecules can form ribbon-type structures through different hydrogen bonding schemes between the hydrogen atoms and electronegative nitrogen or oxygen atoms. beilstein-journals.orgnih.gov A study on ribbon-type assemblies identified an intermolecular interaction energy of approximately 101 kJ/mol, which is consistent with the formation of a double hydrogen bond between adjacent guanosine molecules. beilstein-journals.orgnih.gov

π-π Stacking: The aromatic purine rings of the guanine bases exhibit significant π-π stacking interactions. Once G-quartets or ribbon motifs are formed, these planar structures stack on top of one another, much like a roll of coins. This stacking is a major stabilizing force, driven by the favorable interaction between the electron-rich aromatic systems. acs.org

The interplay of these noncovalent forces is summarized in the table below.

| Interaction Type | Description | Key Moieties Involved | Role in Self-Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amino (-NH2), Imino (=NH), and Carbonyl (-C=O) groups of the guanine base. | Formation of planar G-quartets and ribbon-like structures. beilstein-journals.orgacs.org |

| π-π Stacking | Noncovalent interaction between aromatic rings. | The purine ring system of the guanine base. | Stabilizes the vertical stacking of G-quartets to form columnar structures. acs.org |

| Hydrophobic Effect / Hydration | The tendency of nonpolar surfaces to aggregate in aqueous solution to minimize contact with water molecules. | The relatively nonpolar faces of the guanine bases. | The release of hydration water provides a significant thermodynamic driving force for aggregation. nih.gov |

| Ionic Interactions | Electrostatic interactions involving the negatively charged phosphate group and cations. | Phosphate group (-PO₄²⁻) on the ribose sugar; metal cations (e.g., K⁺, Na⁺). | Cations often reside in the central cavity of a G-quartet stack, coordinating with oxygen atoms and stabilizing the overall structure. nih.gov |

Chiral Recognition and Supramolecular Architecture of Guanosine Monophosphate Complexes

The inherent chirality of the ribose sugar in the this compound molecule is fundamentally important, as this molecular-level asymmetry is transferred and amplified during the self-assembly process, resulting in macroscopic supramolecular structures with a distinct chirality (i.e., "handedness"). This phenomenon is a classic example of chiral recognition and propagation across multiple length scales.

The stacking of G-quartets or other planar motifs does not occur in a simple, perfectly aligned column. Instead, a slight twist is introduced between successive layers, leading to the formation of helical or columnar aggregates. nih.gov The direction of this twist (left-handed or right-handed) is a direct consequence of the chirality of the constituent GMP monomers.

Scientific studies have shown that the three isomers of riboguanylic acid—2'-GMP, 3'-GMP, and 5'-GMP—all form left-handed columnar aggregates in aqueous solution. researchgate.net At sufficiently high concentrations, these aggregates can further organize into left-handed cholesteric mesophases, which are a type of liquid crystal. researchgate.net This contrasts with some other guanosine derivatives; for instance, disodium (B8443419) 5'-GMP has been observed to form a right-handed helix in neutral solution. nih.gov The specific position of the phosphate group on the ribose sugar thus influences the precise geometry and handedness of the final supramolecular architecture.

Primary Structure: Individual this compound molecules.

Secondary Structure: Noncovalent assembly into planar motifs like G-quartets via hydrogen bonding.

Tertiary/Quaternary Structure: Stacking of these planar motifs, guided by π-π interactions and chiral recognition, into higher-order helical or columnar structures.

The structural characteristics of these chiral assemblies are detailed in the table below.

| Structural Feature | Description | Origin | Significance |

| Chirality | The "handedness" of the final structure. 2'-GMP forms left-handed columnar aggregates. researchgate.net | Originates from the chiral D-ribose sugar in each 2'-GMP monomer. | Determines the specific three-dimensional shape and potential for selective interaction with other chiral molecules. |

| Columnar Aggregates | Elongated, rod-like structures formed by the stacking of G-quartets or other GMP assemblies. | π-π stacking interactions between the planar guanine base structures. acs.org | These aggregates can be exceptionally long, forming nanoscale cylinders or "nanowires". |

| Liquid Crystalline Phases | At high concentrations, the columnar aggregates can align to form ordered phases known as mesophases. | Long-range orientational order of the rigid, rod-like columnar aggregates. researchgate.net | Represents a state of matter between a crystalline solid and an isotropic liquid, with potential applications in materials science. |

| Conformation (syn/anti) | The rotation around the N-glycosidic bond connecting the guanine base and the ribose sugar. | Steric and electronic interactions within the molecule. | The specific conformation (syn or anti) of the GMP monomers influences the packing and overall geometry of the assembly. acs.org |

Signal Transduction Pathways Involving Guanosine 2 Monophosphate and Its Derivatives

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a vital intracellular cascade that regulates a multitude of physiological processes. pressbooks.pub As a second messenger, cGMP translates external signals into specific cellular responses, influencing functions from vasodilation to phototransduction and neurotransmission. wikipedia.orgnih.gov

The synthesis of cGMP is catalyzed by a family of enzymes known as guanylate cyclases (GCs), which convert guanosine triphosphate (GTP) into cGMP and pyrophosphate. nih.govwikipedia.orgelsevierpure.com There are two major classes of guanylate cyclases:

Soluble Guanylate Cyclase (sGC): This cytosolic enzyme is a key receptor for nitric oxide (NO). wikipedia.orgnih.gov When NO, a diffusible gas, binds to the heme prosthetic group on sGC, it triggers a conformational change that stimulates the enzyme's activity, leading to an increase in cGMP production. pressbooks.pubnih.gov

Particulate Guanylate Cyclase (pGC): These are membrane-bound receptors that are activated by peptide hormones. wikipedia.orgelsevierpure.com For instance, atrial natriuretic peptide (ANP) binds to its receptor, a pGC, causing a conformational change that activates the intracellular catalytic domain to produce cGMP. wikipedia.orgnih.gov

This dual system of activation allows for cGMP synthesis to be initiated by both intercellular signaling molecules like NO and circulating hormones. nih.govelsevierpure.com

The intracellular concentration of cGMP is meticulously controlled not only by its synthesis but also by its degradation. This crucial regulatory function is carried out by a superfamily of enzymes called phosphodiesterases (PDEs). pressbooks.pubnih.gov PDEs hydrolyze the cyclic 3',5'-phosphodiester bond in cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP). slideshare.netresearchgate.net

There are 11 families of PDEs, which differ in their specificity for cGMP and/or cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

cGMP-specific PDEs: PDE5, PDE6, and PDE9 are specific for hydrolyzing cGMP. nih.gov

Dual-specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cGMP and cAMP. nih.gov

This diversity of PDEs allows for precise spatial and temporal control over cGMP signaling within different cell types and subcellular compartments. pressbooks.pubahajournals.org For example, in smooth muscle cells, PDE5 plays a major role in controlling cGMP levels, thereby regulating relaxation and contraction. ahajournals.orgahajournals.org

Once synthesized, cGMP exerts its biological effects by binding to and activating specific downstream effector proteins. elsevierpure.comnih.gov The primary targets of cGMP include:

cGMP-dependent Protein Kinases (PKG): These are serine/threonine kinases and are considered the main effectors of cGMP signaling. pressbooks.pubnih.gov Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins that regulate processes such as ion channel activity, calcium homeostasis, and smooth muscle relaxation. pressbooks.pubnih.govlibretexts.org In vascular smooth muscle, PKG activation leads to a decrease in intracellular calcium levels, resulting in vasodilation. nih.govlibretexts.org

Cyclic Nucleotide-gated (CNG) Ion Channels: These are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. nih.govnih.gov They are particularly important in sensory transduction. In the photoreceptors of the retina, for example, light leads to the degradation of cGMP, causing CNG channels to close, which results in hyperpolarization of the cell and the transmission of a visual signal to the brain. wikipedia.org

Phosphodiesterases (PDEs): cGMP can also regulate the activity of certain PDEs. For instance, cGMP can bind to allosteric sites on some PDEs (like PDE2) to modulate their activity, creating complex feedback loops within the cyclic nucleotide signaling network. nih.govresearchgate.net

As a second messenger, cGMP is an integral component of intracellular signal transduction. wikipedia.orgslideshare.net It serves to amplify and broadcast signals received at the cell surface by hormones or neurotransmitters to internal cellular machinery. slideshare.netnih.gov The cGMP signaling pathway is not a simple linear chain but a complex network. The levels of cGMP are tightly balanced by the opposing activities of guanylate cyclases and phosphodiesterases. nih.gov This precise regulation allows cGMP to mediate a wide range of physiological responses, including the relaxation of smooth muscle, inhibition of platelet aggregation, regulation of neuronal function, and phototransduction. wikipedia.orgwikipedia.orgelsevierpure.com

| Component | Function | Activators |

| Guanylate Cyclases (GCs) | Synthesize cGMP from GTP | Nitric Oxide (for sGC), Atrial Natriuretic Peptide (for pGC) |

| Phosphodiesterases (PDEs) | Degrade cGMP to 5'-GMP | Varies by isoform; can be regulated by Ca2+/calmodulin |

| Protein Kinase G (PKG) | Phosphorylates target proteins | cGMP |

| CNG Ion Channels | Mediate ion flux across membranes | cGMP |

Cyclic GMP-AMP (cGAMP) and the cGAS-STING Pathway

Distinct from the canonical cGMP pathway, the cyclic GMP-AMP (cGAMP) pathway is a critical component of the innate immune system. It functions as a primary defense mechanism against pathogens and cellular damage by detecting the presence of foreign or misplaced DNA within the cell's cytoplasm. wikipedia.org

The central sensor in this pathway is the enzyme cyclic GMP-AMP synthase (cGAS). nih.govnih.gov Normally, a cell's DNA is confined to the nucleus and mitochondria. wikipedia.orgnih.gov The presence of double-stranded DNA (dsDNA) in the cytosol is a danger signal, indicating a viral or bacterial infection, or cellular damage. wikipedia.orgnih.gov

cGAS is responsible for detecting this cytosolic dsDNA. mdpi.com Upon binding to dsDNA, cGAS undergoes a significant conformational change and dimerization. wikipedia.orgnih.gov This activation enables its enzymatic function, catalyzing the synthesis of a unique cyclic dinucleotide, 2'3'-cGAMP, from ATP and GTP. wikipedia.orgnih.govresearchgate.net This molecule, cGAMP, is distinct from the cGMP discussed previously and acts as the second messenger in this specific immune pathway. wikipedia.org The synthesis of cGAMP by cGAS serves to amplify the initial DNA detection signal, initiating a robust immune response. nih.gov The newly synthesized cGAMP then binds to and activates the adaptor protein STING (Stimulator of Interferon Genes), triggering downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines. wikipedia.orgnih.govnih.gov

| Component | Function | Activator | Product |

| Cyclic GMP-AMP Synthase (cGAS) | Cytosolic DNA sensor | Double-stranded DNA (dsDNA) | 2'3'-Cyclic GMP-AMP (cGAMP) |

| 2'3'-cGAMP | Second messenger | - | - |

| STING | Adaptor protein | 2'3'-cGAMP | Initiates downstream immune signaling |

Activation of Stimulator of Interferon Genes (STING) by cGAMP

The activation of the Stimulator of Interferon Genes (STING) pathway is a critical event in the innate immune response to cytosolic DNA, which can signal viral infections or cellular damage. nih.govwikipedia.org This process is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA) in the cytoplasm, catalyzes the synthesis of 2′3′-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from ATP and GTP. wikipedia.orgresearchgate.netfrontiersin.org This cyclic dinucleotide, 2'3'-cGAMP, functions as the endogenous second messenger that directly binds to and activates the STING protein. nih.govfrontiersin.org

Downstream Signaling Cascades of cGAS-STING, including Type I Interferon Response and Inflammatory Cytokine Production

Once activated and translocated to the Golgi apparatus, STING serves as a scaffold to initiate downstream signaling cascades that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. mdpi.com A key event at the Golgi is the recruitment and activation of the TANK-binding kinase 1 (TBK1). nih.govfrontiersin.org

Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). wikipedia.org This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus. nih.govresearchgate.net Inside the nucleus, the IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) located in the promoter regions of genes encoding type I IFNs, such as IFN-β. researchgate.netnih.gov This binding drives the transcription of these genes, leading to a robust type I IFN response, which is crucial for establishing an antiviral state in cells. nih.govnih.gov

| Key Protein | Function in cGAS-STING Pathway |

| cGAS | Cytosolic DNA sensor; synthesizes 2'3'-cGAMP upon DNA binding. wikipedia.orgresearchgate.net |

| STING | ER-resident protein; binds cGAMP, leading to activation and translocation. nih.govfrontiersin.org |

| TBK1 | Kinase; recruited by activated STING, phosphorylates IRF3. nih.govfrontiersin.org |

| IRF3 | Transcription factor; activated by TBK1, translocates to the nucleus to induce Type I IFN production. wikipedia.orgresearchgate.net |

| NF-κB | Transcription factor; activated by the STING pathway to induce pro-inflammatory cytokine production. researchgate.netfrontiersin.org |

Intercellular Transport of cGAMP and its Signaling Effects

The second messenger 2'3'-cGAMP is not confined to the cell in which it is produced; it can be transferred to adjacent cells, acting as an "immunotransmitter" to propagate the immune signal. psu.edu This intercellular communication mechanism, often termed bystander activation, serves to amplify the innate immune response, alerting neighboring cells that may not have directly detected the initial threat. researchgate.net

Several mechanisms facilitate the transport of cGAMP between cells:

Gap Junctions: These are specialized intercellular channels formed by connexin proteins that directly connect the cytoplasm of adjacent cells, allowing small molecules like cGAMP to pass through. nih.govfrontiersin.org This mode of transfer has been observed between cancer cells and host immune cells. frontiersin.org

Membrane Transporters: Specialized importer and exporter channels on the cell membrane can mediate the influx and efflux of extracellular cGAMP. Identified importers include SLC19A1, the purinergic receptor P2X7, and volume-regulated anion channels (VRACs). nih.gov

Viral Particles and Extracellular Vesicles: During viral infections, cGAMP can be packaged into newly forming viral particles or enclosed within extracellular vesicles (EVs), such as exosomes. frontiersin.org These particles can then deliver cGAMP to other cells, effectively spreading the immune signal.

Upon entering a neighboring cell, the transported cGAMP can bind to and activate that cell's STING protein, initiating the downstream signaling cascade even in the absence of direct cytosolic DNA detection. frontiersin.org This leads to the production of type I interferons and inflammatory cytokines in the recipient cells, broadening the scope and magnitude of the immune response. researchgate.net This intercellular signaling is crucial for coordinating a robust defense against pathogens and can play a significant role in anti-tumor immunity by recruiting and activating immune cells within the tumor microenvironment. frontiersin.orgresearchgate.net

Interactions with Small GTPases and Regulation of Cell Migration

Recent findings have revealed that the signaling functions of guanosine monophosphate derivatives extend beyond the canonical STING pathway, involving interactions with small GTPases to regulate cellular processes like cell migration.

The small GTPase Sar1, which controls the formation of COPII vesicles, is essential for the transport of STING from the endoplasmic reticulum to the Golgi apparatus, a critical step for its activation. nih.govfrontiersin.org While this demonstrates an interaction with a small GTPase in the upstream activation of STING, cGAMP itself can also directly influence cell migration through distinct mechanisms.

Research has shown that 2'3'-cGAMP can promote cell migration independently of STING. researchgate.net It achieves this by directly binding to and activating the small GTPase Rab18. researchgate.net The activation of Rab18 by cGAMP initiates downstream signaling through the RAS/RAF/MEK/ERK pathway, ultimately leading to increased cell motility. researchgate.net Furthermore, STING-dependent signaling can also influence cell migration. For instance, intratumoral administration of cGAMP has been shown to enhance the migration of neutrophils into the tumor site, a process critical for the anti-tumor immune response. nih.gov

Beyond 2'3'-cGAMP, the related molecule cyclic guanosine monophosphate (cGMP) also plays a significant role in regulating cell migration. nih.govresearchgate.net Studies have demonstrated that nitric oxide-cGMP signaling can inhibit cell migration by modulating the Rho signaling pathway, a central regulator of the actin cytoskeleton. researchgate.net For example, insulin-stimulated cGMP production has been shown to inhibit the migration of vascular smooth muscle cells. nih.gov This indicates that different guanosine monophosphate derivatives can exert distinct, and sometimes opposing, effects on cell migration by interacting with various small GTPase signaling pathways.

Guanosine 2 Monophosphate in Gene Regulation and Expression

Modulation of Gene Expression by Guanosine (B1672433) Monophosphate and its Derivatives

Guanosine monophosphate (GMP) and its derivatives, particularly cyclic guanosine monophosphate (cGMP), are pivotal signaling molecules that exert significant control over gene expression. imrpress.com Produced in response to signaling molecules like nitric oxide and natriuretic peptides, cGMP can either enhance or suppress gene expression through both transcriptional and post-transcriptional mechanisms. ahajournals.orgnih.gov This regulation is critical in a variety of physiological and pathophysiological processes, including the modulation of vascular smooth muscle cell growth and contractility. ahajournals.org

At the transcriptional level, cGMP influences the activity of several key transcription factors. These include the cAMP-response element binding protein (CREB), serum response factor (SRF), and the nuclear factor of activated T cells (NF/AT). ahajournals.orgnih.gov The regulation of these factors can be direct, through phosphorylation by cGMP-dependent protein kinase (PKG), or indirect, by modulating other signaling cascades like the mitogen-activated protein kinase (MAPK) pathways. ahajournals.orgnih.gov For instance, in neuronal cells, the protective effect of cGMP against apoptosis is linked to increased CREB phosphorylation, which in turn boosts the expression of the anti-apoptotic protein Bcl-2. ahajournals.org

Furthermore, research has shown that certain pteridine (B1203161) derivatives, such as neopterin (B1670844) and 7,8-dihydroneopterin, can act in concert with cGMP to induce the expression of the c-fos gene. nih.gov The c-fos gene is an early proto-oncogene involved in cell proliferation and differentiation. nih.gov This synergistic action highlights the complex interplay of different signaling molecules in controlling gene expression. nih.gov

The table below summarizes the key transcription factors and a selection of genes whose expression is modulated by cGMP.

| Target | Effect of cGMP | Mediating Kinase/Pathway | Cellular Context |

| Transcription Factors | |||

| CREB | Activation | cGMP-dependent protein kinase (PKG), MAPK pathways | Neuronal cells, Vascular smooth muscle |

| SRF | Indirect Regulation | RhoA signaling | Vascular smooth muscle |

| NF/AT | Indirect Regulation | Calcineurin signaling | Vascular smooth muscle |

| Genes | |||

| fos | Induction | cGMP-dependent protein kinase II (G-kinase II) | Neuronal and glial cells |

| Bcl-2 | Increased Expression | CREB phosphorylation | Neuronal cells |

| Guanylate Cyclase | Destabilization of mRNA | Downregulation of HuR | General |

Cyclic GMP Influence on Gene Expression and Neuronal Function

In the central nervous system, cyclic GMP is a crucial second messenger that translates extracellular signals, such as those from neurotransmitters, into intracellular changes that include alterations in gene expression and neuronal function. wikipedia.org This signaling pathway is integral to neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. wikipedia.org

The synthesis of cGMP in neurons is carried out by guanylate cyclase enzymes, while its degradation is managed by phosphodiesterases (PDEs). wikipedia.org The balance between these activities determines the intracellular cGMP concentration and, consequently, the level of downstream signaling. wikipedia.org A primary mechanism of cGMP action is the activation of cGMP-dependent protein kinases (PKGs). wikipedia.org Once activated, PKG phosphorylates a variety of target proteins, including transcription factors, leading to changes in gene expression. ahajournals.orgwikipedia.org

Research has specifically implicated type II cGMP-dependent protein kinase (G-kinase II) in mediating the effects of nitric oxide and cGMP on gene expression in neuronal and glial cells. nih.gov For example, G-kinase II activation can lead to the induction of the fos promoter, a key step in regulating neuronal activity and plasticity. nih.gov This process can be synergistically enhanced by calcium, although it does not strictly require calcium influx. nih.gov These findings underscore the role of cGMP in the long-term regulation of neuronal function through the control of gene expression. nih.gov

| Pathway Component | Function | Effect on Gene Expression | Implication for Neuronal Function |

| Guanylate Cyclase (GC) | Synthesizes cGMP from GTP | Initiates signaling cascade | Modulates neuronal signaling |

| Phosphodiesterase (PDE) | Degrades cGMP to 5'-GMP | Terminates cGMP signal | Regulates signal duration and intensity |

| cGMP-dependent Protein Kinase (PKG) | Binds cGMP and phosphorylates target proteins | Activates transcription factors (e.g., leading to fos expression) | Mediates neuroplasticity, neurogenesis |

cGAS-STING Pathway Impact on Gene Regulation of Immune Responses

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. nih.govfrontiersin.org This pathway is a critical regulator of immune responses through its profound impact on gene expression. frontiersin.org

The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. nih.gov This binding activates cGAS to synthesize a cyclic dinucleotide called cyclic GMP-AMP (cGAMP) from ATP and GTP. mdpi.com cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum. nih.gov

This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. frontiersin.org In the Golgi, STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). nih.gov Activated TBK1 phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). frontiersin.org Phosphorylated IRF3 then dimerizes and moves into the nucleus, where it drives the transcription of genes for type I interferons (e.g., IFN-α and IFN-β). frontiersin.orgnih.gov These interferons are potent antiviral and immunomodulatory cytokines. frontiersin.org

Simultaneously, the STING pathway can also activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, leading to the expression of a wide range of pro-inflammatory cytokines and chemokines. nih.gov This dual activation of IRF3 and NF-κB results in a robust and coordinated innate immune response, highlighting the cGAS-STING pathway's central role in the gene regulation of immunity. nih.govfrontiersin.org

| Step | Molecule(s) Involved | Location | Action | Outcome |

| 1. DNA Sensing | cGAS, dsDNA | Cytosol | cGAS binds to cytosolic dsDNA. | cGAS activation. |

| 2. Second Messenger Synthesis | cGAS, ATP, GTP | Cytosol | cGAS synthesizes 2'3'-cGAMP. | Production of the second messenger. |

| 3. STING Activation | 2'3'-cGAMP, STING | Endoplasmic Reticulum | cGAMP binds to the STING dimer. | STING conformational change and activation. |

| 4. Signal Transduction | STING, TBK1, IRF3 | ER to Golgi to Cytosol | Activated STING recruits and activates TBK1, which phosphorylates IRF3. | Activation of IRF3 transcription factor. |

| 5. Gene Transcription | Phosphorylated IRF3, NF-κB | Nucleus | Activated transcription factors drive the expression of target genes. | Production of Type I interferons and pro-inflammatory cytokines. |

Roles of Guanosine 2 Monophosphate in Physiological Processes

Cellular Proliferation and Differentiation

The specific role of Guanosine-2'-monophosphate in cellular proliferation and differentiation is not well-defined in existing research. However, studies on related guanine (B1146940) nucleotides and nucleosides suggest a regulatory function in these fundamental cellular processes.

Research has shown that guanosine (B1672433) can stimulate the proliferation of neural stem cells. nih.gov In SH-SY5Y neuroblastoma cells, both guanosine and guanosine-5'-triphosphate (GTP) have been observed to induce an increase in the number of neurites and promote cell differentiation. mdpi.com These purines were also found to have an anti-proliferative effect, causing a concentration-dependent accumulation of cells in the S-phase of the cell cycle. mdpi.com

Furthermore, the broader cGMP signaling pathway is known to oppose cellular proliferation. researchgate.net Agents that elevate cGMP levels have been shown to inhibit the proliferation of intestinal epithelial cells by upregulating cell cycle inhibitors and opposing pro-proliferative pathways. researchgate.net In colon organoids, the cGMP target protein kinase G2 (PKG2) has been identified as a key factor in suppressing carcinogenesis by controlling proliferation in an epithelial-cell intrinsic manner. youtube.com

Table 1: Effects of Guanosine and Related Compounds on Cellular Proliferation and Differentiation

| Compound | Cell Type | Effect | Reference |

|---|---|---|---|

| Guanosine | Neural Stem Cells | Stimulated proliferation | nih.gov |

| Guanosine, GTP | SH-SY5Y Neuroblastoma | Induced neurite outgrowth, promoted differentiation, S-phase cell cycle arrest | mdpi.com |

| cGMP elevating agents | Intestinal Epithelial Cells | Opposed proliferation | researchgate.net |

Neurotransmission and Synaptic Plasticity

A direct role for this compound in neurotransmission and synaptic plasticity has not been established in the scientific literature. The central player in this domain is the second messenger, cyclic Guanosine Monophosphate (cGMP).

The cGMP signaling cascade is a key regulator of a wide range of cellular and molecular functions essential for neuronal activity. pressbooks.pub This pathway is involved in synaptic plasticity, the process that underlies learning and memory, by controlling the strength of synapses. pressbooks.pub The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway influences both long-term potentiation (LTP) and long-term depression (LTD). pressbooks.pub

cGMP can regulate the probability of neurotransmitter release from the presynaptic terminal by affecting calcium influx. pressbooks.pub It also plays a role in the postsynaptic terminal, where its effector, protein kinase G (PKG), is involved in the trafficking of AMPA receptors, which are crucial for synaptic strength. pressbooks.pub Furthermore, cGMP is involved in axonal guidance and dendritic branching during neuronal development. pressbooks.pub

| Feature | Role of cGMP Signaling Pathway |

| Key Molecule | Cyclic Guanosine Monophosphate (cGMP) |

| Activation | Nitric Oxide (NO) stimulates soluble Guanylate Cyclase (sGC) to produce cGMP from GTP. |

| Primary Effector | Protein Kinase G (PKG) |

| Presynaptic Effects | Regulates neurotransmitter release by modulating calcium influx and vesicle docking/fusion proteins. |

| Postsynaptic Effects | Influences synaptic strength through the regulation of AMPA receptor insertion and removal. |

| Developmental Roles | Involved in axonal guidance and dendritic branching. |

Cardiovascular Physiology, including Vasodilation and Vascular Tone Maintenance

There is a lack of specific research detailing the role of this compound in cardiovascular physiology. The maintenance of vascular tone and the process of vasodilation are primarily regulated by the nitric oxide (NO)-cGMP signaling pathway.

In the cardiovascular system, NO is produced by endothelial cells and diffuses to adjacent vascular smooth muscle cells. wikipedia.org There, it activates soluble guanylate cyclase, which in turn synthesizes cGMP from GTP. wikipedia.org The subsequent increase in intracellular cGMP levels leads to the activation of protein kinase G (PKG). nih.gov

PKG activation promotes vasodilation and the relaxation of smooth muscle through several mechanisms. It facilitates the opening of calcium-activated potassium channels, leading to hyperpolarization and relaxation. nih.gov PKG also activates pumps that sequester calcium into the sarcoplasmic reticulum, thereby reducing intracellular calcium levels. nih.gov This decrease in calcium prevents the phosphorylation of myosin light chains, which is necessary for muscle contraction, resulting in vasodilation and a decrease in blood pressure. wikipedia.org Dysfunctional cGMP signaling has been implicated in the development of cardiovascular diseases. nih.gov

Table 2: Key Steps in cGMP-Mediated Vasodilation

| Step | Description |

|---|---|

| 1. NO Production | Endothelial cells produce Nitric Oxide (NO). |

| 2. sGC Activation | NO diffuses into vascular smooth muscle cells and activates soluble Guanylate Cyclase (sGC). |

| 3. cGMP Synthesis | sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP). |

| 4. PKG Activation | cGMP activates cGMP-dependent Protein Kinase (PKG). |

| 5. Calcium Reduction | PKG phosphorylates targets that lead to a decrease in intracellular calcium concentration. |

| 6. Muscle Relaxation | Reduced intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation. |

Retinal Phototransduction and Olfactory Signaling

Specific functions of this compound in retinal phototransduction and olfactory signaling have not been identified. These sensory processes are critically dependent on the dynamics of cyclic Guanosine Monophosphate (cGMP).

In the retina, phototransduction is the process by which light is converted into electrical signals. youtube.com In the dark, photoreceptor cells have high levels of cGMP, which binds to and keeps open cyclic nucleotide-gated (CNG) channels. mdpi.com The influx of sodium and calcium ions through these channels maintains the cell in a depolarized state, leading to the continuous release of the neurotransmitter glutamate (B1630785). youtube.com When light strikes a photoreceptor, a cascade is initiated that activates an enzyme called phosphodiesterase (PDE). utah.edu PDE hydrolyzes cGMP to GMP, causing cGMP levels to fall. youtube.com This leads to the closure of the CNG channels, hyperpolarization of the cell, and a reduction in glutamate release, which is interpreted by the brain as a light signal. youtube.com

In the olfactory system, while the primary signaling pathway for many odorants involves cyclic adenosine (B11128) monophosphate (cAMP), a subset of olfactory sensory neurons utilizes a cGMP-signaling pathway. nih.gov In these neurons, odorant binding can activate guanylyl cyclases to produce cGMP, which then opens cGMP-gated ion channels, leading to the generation of an electrical signal. nih.gov

Calcium Homeostasis and Ion Channel Regulation

The direct involvement of this compound in calcium homeostasis and ion channel regulation is not described in the available scientific literature. The interplay between calcium ions and cGMP is, however, a crucial aspect of cellular signaling.

The regulation of cGMP levels can be dependent on intracellular calcium concentrations. nih.gov In turn, cGMP can modulate the activity of various ion channels, either directly or through the activation of protein kinase G (PKG). pressbooks.pub A prominent example is the cGMP-gated cation channels found in photoreceptors, which are directly opened by the binding of cGMP. mdpi.com

In other cell types, cGMP and PKG can regulate the activity of potassium and calcium channels, thereby influencing cellular excitability. pressbooks.pub For instance, in vascular smooth muscle, PKG activation leads to the opening of calcium-gated potassium channels, contributing to hyperpolarization and relaxation. nih.gov The cGMP signaling pathway can also influence calcium release from intracellular stores. nih.gov

Regulation of Platelet Function